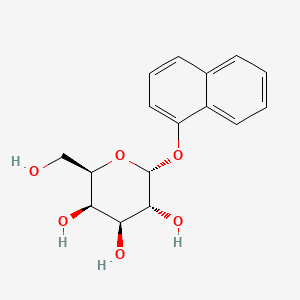

1-Naphthyl alpha-D-galactopyranoside

Description

Foundational Role as a Glycosidase Substrate in Biochemical Investigations

1-Naphthyl alpha-D-galactopyranoside serves as a pivotal tool for researchers investigating the function of α-galactosidases. As a substrate, it enables the qualitative and quantitative assessment of enzyme activity in a variety of contexts, from purified enzyme preparations to complex biological samples. The core principle of its use lies in the enzymatic hydrolysis of the glycosidic bond, which links the galactose sugar to the naphthyl group. This reaction liberates galactose and 1-naphthol (B170400). The latter product, the chromophore, can be measured spectrophotometrically, often after a coupling reaction to produce a colored azo dye, allowing for the quantification of the rate of the enzymatic reaction.

This chromogenic assay is a cornerstone of many biochemical investigations. It is frequently employed to determine the presence and relative levels of α-galactosidase activity in different organisms or tissues, to screen for potential enzyme inhibitors, and to optimize conditions for enzyme activity, such as pH and temperature. nih.govresearchgate.net While other substrates, such as p-nitrophenyl-α-D-galactopyranoside (p-NPG) and various fluorogenic substrates, are also widely used, this compound offers a valuable alternative with its own distinct spectrophotometric properties. nih.gov

Historical Development of its Application in Enzyme Assays

The application of naphthyl-based glycosides as chromogenic substrates for glycosidases has a history stretching back several decades. A seminal study in this area was conducted by Tsou and Su in 1964, which specifically detailed the use of 1-naphthyl and 2-naphthyl-α-D-galactopyranosides for the study of yeast α-galactosidase. nih.gov This work established the principle of using these compounds to create a visible color change proportional to enzyme activity, a significant advancement for the enzymology of the time.

Prior to the widespread availability of more sensitive fluorogenic and other advanced assay methods, such chromogenic substrates were instrumental in the initial characterization of many glycosidases. The choice between different chromogenic substrates often depended on factors such as the specific pH optimum of the enzyme under study and the desired sensitivity of the assay. Over the years, while newer methods have been developed, this compound has remained a relevant tool, particularly in certain histochemical applications and for comparative kinetic studies. nih.gov

Significance within the Context of Glycoside Hydrolase Mechanistic Studies

The study of glycoside hydrolases, the class of enzymes to which α-galactosidase belongs, often involves probing the catalytic mechanism to understand how these enzymes achieve their remarkable rate enhancements. While detailed mechanistic studies frequently employ a range of sophisticated techniques, including the use of kinetic isotope effects and specifically designed inhibitors, synthetic substrates like this compound can play a valuable role.

By systematically varying the structure of the substrate or the reaction conditions and observing the effect on the rate of hydrolysis of this compound, researchers can gain insights into the enzyme's active site and catalytic strategy. For example, the dependence of the kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), on pH can reveal the ionization states of critical amino acid residues involved in catalysis. nih.gov Similarly, the ability of potential inhibitors to compete with this compound for binding to the active site can be quantified to determine inhibitor potency and mode of action. nih.gov

Although specific kinetic data for this compound is less frequently reported in the literature compared to its counterpart, p-nitrophenyl-α-D-galactopyranoside, its utility in comparative studies remains. For instance, comparing the hydrolysis rates of a series of substituted naphthyl glycosides can provide information on the electronic and steric requirements of the enzyme's active site.

Interactive Data Table: Comparison of Kinetic Parameters for α-Galactosidase with Different Substrates

| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/min/mg) | Optimal pH | Reference |

| Aspergillus niger | p-NPG | - | - | 4.5 | mdpi.com |

| Bacillus megaterium VHM1 | p-NPG | 0.508 | 3.492 | 7.0 | jabonline.in |

| Aspergillus sp. D-23 | p-NPG | 0.983 | 1.587 (μmol/mL/min) | 5.0 | mdpi.com |

| Human α-galactosidase A | 4-methylumbelliferyl-α-D-galactopyranoside | 0.144 | 5.74 (pmol/min) | 5.9 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13+,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAOQMBKGUKOIZ-CWVYHPPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401290901 | |

| Record name | 1-Naphthalenyl α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65174-63-2 | |

| Record name | 1-Naphthalenyl α-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65174-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthyl alpha-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065174632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenyl α-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthyl α-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymatic Hydrolysis and Kinetic Characterization of 1 Naphthyl Alpha D Galactopyranoside

Alpha-Galactosidase Activity Profiling using 1-Naphthyl alpha-D-galactopyranoside

The enzymatic cleavage of this compound by alpha-galactosidase releases 1-naphthol (B170400), a chromogenic compound that allows for the spectrophotometric determination of enzyme activity. chemimpex.com This section details the impact of pH and temperature on the rate of this hydrolytic reaction.

Determination of Optimal pH for Catalytic Hydrolysis

The catalytic efficiency of alpha-galactosidase is profoundly influenced by the pH of the reaction environment. The optimal pH for the hydrolysis of this compound varies depending on the source of the enzyme. For instance, fungal alpha-galactosidases, such as those from Aspergillus niger and Penicillium species, typically exhibit maximum activity in an acidic pH range, generally between 4.0 and 6.0. nih.govresearchgate.net An alpha-galactosidase from Aspergillus sp. D-23 demonstrated an optimal pH of 5.0. mdpi.com In contrast, bacterial alpha-galactosidases often function optimally in neutral to slightly alkaline conditions. For example, the enzyme from Bacillus megaterium VHM1 has an optimal pH of 7.0, while an alpha-galactosidase from Thermotoga maritima shows maximal activity at a pH of 5.0-5.5. jabonline.innih.gov Some plant-derived alpha-galactosidases, such as the one from soybean, exhibit a pH-dependent activity profile, with optimal activity shifting from acidic to neutral pH depending on the enzyme's oligomeric state. researchgate.net

Table 1: Optimal pH for α-Galactosidase from Various Sources 交互式数据表

| Enzyme Source | Optimal pH |

|---|---|

| Aspergillus sp. D-23 | 5.0 |

| Trichoderma sp. (WF-3) | 6.0 |

| Bacillus sp. YB-1413/YB-1414 | 6.0 |

| Watermelon | 6.0 |

| Aspergillus niger | 4.5 |

| Acinetobacter sp. (Ag-I & Ag-II) | 7.0 |

| Penicillium sp. | 65°C |

| Bacillus megaterium VHM1 | 7.0 |

| Thermotoga maritima | 5.0-5.5 |

Influence of Temperature on Hydrolytic Reaction Rates

Temperature is another critical factor governing the rate of enzymatic hydrolysis. For most alpha-galactosidases, activity increases with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. The optimal temperature for the hydrolysis of substrates like this compound is source-dependent. For example, alpha-galactosidase from Aspergillus sp. D-23 has an optimal temperature of 65°C. mdpi.com The enzyme from Trichoderma sp. (WF-3) shows maximum activity at 60°C. nih.gov In contrast, some alpha-galactosidases from plants, like watermelon, also have an optimal temperature of 60°C. researchgate.net Thermostable alpha-galactosidases from organisms like Thermotoga maritima can exhibit optimal activity at much higher temperatures, around 90-95°C. nih.gov

Table 2: Optimal Temperature for α-Galactosidase from Various Sources 交互式数据表

| Enzyme Source | Optimal Temperature (°C) |

|---|---|

| Aspergillus sp. D-23 | 65 |

| Trichoderma sp. (WF-3) | 60 |

| Bacillus sp. YB-1413/YB-1414 | 45 |

| Watermelon | 60 |

| Aspergillus niger | 50-55 |

| Acinetobacter sp. (Ag-I) | 50-60 |

| Acinetobacter sp. (Ag-II) | 40 |

| Penicillium sp. | 60 |

| Bacillus megaterium VHM1 | 60 |

| Thermotoga maritima | 90-95 |

Substrate Specificity and Enzyme-Substrate Recognition Mechanisms

The ability of alpha-galactosidase to distinguish between various substrates is fundamental to its biological role and utility in biotechnological applications. This section compares the hydrolysis of this compound with other synthetic substrates and explores the differential reactivity of alpha-galactosidases from diverse origins.

Comparative Enzymatic Hydrolysis of this compound versus Other Synthetic Alpha-Galactosides (e.g., 4-Methylumbelliferyl-alpha-D-galactopyranoside, p-Nitrophenyl-alpha-D-galactopyranoside)

Synthetic substrates such as p-nitrophenyl-α-D-galactopyranoside (pNP-α-Gal) and 4-methylumbelliferyl-α-D-galactopyranoside are commonly used to assay alpha-galactosidase activity. nih.govsigmaaldrich.com The rate of hydrolysis of these substrates can differ significantly. For instance, the alpha-galactosidase from Anoxybacillus vitaminiphilus WMF1 showed a much higher specificity for p-nitrophenyl α-D-galactopyranoside compared to natural substrates like raffinose (B1225341) and stachyose. nih.gov Similarly, the enzyme from Bacillus megaterium VHM1 demonstrated a lower Michaelis constant (Km) for pNP-α-Gal compared to raffinose, indicating a higher affinity for the synthetic substrate. jabonline.in The choice of the chromogenic or fluorogenic leaving group (aglycone), such as p-nitrophenol or 4-methylumbelliferone, influences the sensitivity of the assay. 4-Nitro-1-naphthol, the product of this compound hydrolysis, has been suggested as a potentially better chromogen than p-nitrophenol for enzymes with neutral or slightly acidic pH optima due to its higher molar absorptivity under these conditions. researchgate.net

Investigation of Differential Reactivity across Diverse Alpha-Galactosidase Enzymes (e.g., human lysosomal, microbial sources)

Alpha-galactosidases from different sources exhibit distinct kinetic properties and substrate preferences. Human lysosomal alpha-galactosidase, the enzyme deficient in Fabry disease, is a glycoprotein (B1211001) that cleaves terminal alpha-galactosyl residues from glycolipids and glycoproteins. rcsb.org Its structure reveals two key aspartic acid residues, D170 and D231, that function as the catalytic nucleophile and acid/base, respectively. rcsb.org Microbial alpha-galactosidases, on the other hand, are highly diverse. For example, the enzyme from the hyperthermophilic bacterium Thermotoga maritima is extremely thermostable and highly specific for the galactose moiety and the alpha-anomeric configuration of the glycosidic linkage. nih.gov Fungal alpha-galactosidases, like those from Aspergillus and Penicillium species, are often used in industrial applications due to their high activity and stability under acidic conditions. researchgate.netmdpi.com The alpha-galactosidase from Anoxybacillus vitaminiphilus WMF1, belonging to the GH36 family, shows high thermal stability and is capable of synthesizing isofloridoside (B1213938) through reverse hydrolysis. nih.gov

Elucidation of the Naphthyl Aglycone's Contribution to Enzyme-Substrate Binding Specificity

Compound Index

Detailed Enzyme Kinetic Analyses of 1-Naphthyl α-D-galactopyranoside Hydrolysis

The enzymatic hydrolysis of 1-Naphthyl α-D-galactopyranoside by α-galactosidase (EC 3.2.1.22) results in the cleavage of the α-glycosidic bond, releasing galactose and 1-naphthol. This reaction is of significant interest in biochemistry as 1-Naphthyl α-D-galactopyranoside serves as a chromogenic substrate, allowing for the colorimetric or fluorometric quantification of enzyme activity. glycodepot.comnih.gov The analysis of its hydrolysis kinetics provides valuable insights into the enzyme's efficiency and catalytic strategy.

Determination of Kinetic Parameters (e.g., Kₘ, Vₘₐₓ, k꜀ₐₜ)

The kinetic behavior of an enzyme is often described by the Michaelis-Menten model, which relates the initial reaction velocity (v₀) to the substrate concentration ([S]). The key parameters derived from this model are the Michaelis constant (Kₘ), the maximum velocity (Vₘₐₓ), and the catalytic constant (k꜀ₐₜ).

Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's binding affinity to the enzyme; a lower Kₘ value indicates a higher affinity.

Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. It is dependent on the enzyme concentration.

k꜀ₐₜ (Catalytic Constant or Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated. It is calculated as Vₘₐₓ / [E]ₜ, where [E]ₜ is the total enzyme concentration.

While 1-Naphthyl α-D-galactopyranoside has been utilized as a chromogenic substrate for studying yeast α-galactosidase, specific kinetic data in the available literature is scarce. nih.govnih.gov However, extensive kinetic studies have been performed on the structurally similar and widely used chromogenic substrate, p-nitrophenyl α-D-galactopyranoside (p-NPG). The data from p-NPG hydrolysis can serve as an illustrative example of the typical kinetic parameters observed for α-galactosidases with aryl-galactoside substrates.

These parameters are typically determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation, often using a linearized form such as the Lineweaver-Burk plot (1/v vs. 1/[S]). mdpi.com

Table 1: Illustrative Kinetic Parameters for α-Galactosidase Hydrolysis of p-Nitrophenyl α-D-galactopyranoside (p-NPG)

| Enzyme Source | Kₘ (mM) | Vₘₐₓ (μmol·mL⁻¹·min⁻¹) | k꜀ₐₜ (s⁻¹) | Reference |

| Aspergillus sp. D-23 | 0.983 | 1.587 | Not Reported | mdpi.com |

| Human α-GAL (Wild-type) | 8.3 ± 0.5 | Not Reported | 63.5 ± 0.1 | nih.gov |

| Mortierella vinacea | Not specified, but subject to substrate inhibition | Not specified | Not specified | nih.gov |

Note: This data is for the substrate p-NPG and is presented to illustrate the principles and typical values of kinetic parameters.

Exploration of Apparent Substrate Inhibition Phenomena and Their Mechanistic Basis

A notable kinetic feature observed during the hydrolysis of some aryl-galactoside substrates by α-galactosidases is substrate inhibition. nih.govnih.gov This phenomenon occurs when the reaction rate decreases at supra-optimal substrate concentrations. Studies on α-galactosidases from various sources, including Aspergillus niger and Vicia faba, have demonstrated this inhibitory behavior with the substrate p-NPG. nih.govnih.gov

Given the structural similarity between 1-Naphthyl α-D-galactopyranoside and p-NPG, it is plausible that α-galactosidase hydrolysis of 1-Naphthyl α-D-galactopyranoside could also exhibit substrate inhibition under certain conditions, following a similar mechanism of forming a non-productive ESS complex.

Insights into the Catalytic Mechanism of Glycosidic Bond Cleavage

The hydrolysis of the α-1-O-glycosidic bond in 1-Naphthyl α-D-galactopyranoside by α-galactosidase proceeds via a double displacement retaining mechanism. This catalytic strategy is characteristic of many glycoside hydrolases and results in the net retention of the stereochemistry at the anomeric carbon of the released galactose. The mechanism involves two key catalytic residues in the enzyme's active site, which are typically aspartate residues. nih.gov

The process can be summarized in two main steps:

Glycosylation: One of the catalytic aspartate residues acts as a nucleophile, attacking the anomeric carbon (C1) of the galactose moiety of 1-Naphthyl α-D-galactopyranoside. Simultaneously, the second aspartate residue acts as a general acid, protonating the glycosidic oxygen, which facilitates the departure of the 1-naphthol aglycone. This step results in the formation of a covalent glycosyl-enzyme intermediate, where the galactose sugar is ester-linked to the enzyme's nucleophilic aspartate. nih.gov

Deglycosylation: The second aspartate residue, now acting as a general base, activates a water molecule from the solvent. This activated water molecule then acts as a nucleophile, attacking the anomeric carbon of the glycosyl-enzyme intermediate. This attack cleaves the covalent bond between the galactose and the enzyme, releasing galactose with its original α-anomeric configuration and regenerating the free, active enzyme. nih.gov

Throughout this cycle, the substrate is proposed to undergo conformational changes, distorting into a skew-boat or twist-boat conformation in the transition state to accommodate the electronic requirements of the reaction. nih.gov This detailed understanding of the catalytic cycle provides a framework for interpreting the kinetic data obtained from substrates like 1-Naphthyl α-D-galactopyranoside.

Methodological Advancement and Assay Development Utilizing 1 Naphthyl Alpha D Galactopyranoside

Design and Optimization of Chromogenic Enzyme Assays

The design of enzyme assays using 1-Naphthyl alpha-D-galactopyranoside hinges on the enzymatic release of 1-naphthol (B170400), which can then be detected colorimetrically. Optimization of these assays is crucial for achieving reliable and sensitive results.

Principles of Colorimetric Detection Based on Naphthol Release

The fundamental principle of chromogenic assays employing this compound lies in a two-step reaction process. Initially, the enzyme α-galactosidase catalyzes the hydrolysis of the glycosidic bond in this compound. glycodepot.com This enzymatic cleavage releases two products: D-galactose and 1-naphthol. glycodepot.com

The liberated 1-naphthol is a colorless compound. To generate a measurable colorimetric signal, a secondary chemical reaction is required. This is typically achieved through a post-coupling reaction where the 1-naphthol is reacted with a diazonium salt under alkaline conditions. researchgate.netnih.gov The diazonium salt couples with the 1-naphthol to form a distinctly colored azo dye. researchgate.netnih.gov The intensity of the resulting color, which is directly proportional to the amount of 1-naphthol released and thus to the α-galactosidase activity, can be quantified spectrophotometrically. The specific wavelength for measuring the absorbance of the formed azo dye depends on the diazonium salt used, with a common example being measurement at 425 nm when using hexazotized pararosaniline. researchgate.net

Methodological Refinements for Enhanced Sensitivity and Specificity in Biochemical Assays

Several methodological refinements can be implemented to enhance the sensitivity and specificity of α-galactosidase assays that utilize this compound. The optimization of reaction conditions is paramount. This includes adjusting the pH and temperature of the assay to the optimal range for the specific α-galactosidase being studied. For instance, fungal α-galactosidases often exhibit optimal activity in acidic conditions (pH 4.0-5.5), while bacterial α-galactosidases may function better in a pH range of 6.0 to 7.5. mdpi.com The choice of buffer system can also significantly impact enzyme activity and stability. mdpi.com

To improve specificity, particularly when assaying samples containing multiple glycosidases, inhibitors of potentially interfering enzymes can be incorporated. For example, in the context of lysosomal enzyme analysis, N-acetylgalactosamine (GalNAc) can be added to inhibit the activity of α-N-acetylgalactosaminidase (α-galactosidase B), which might otherwise contribute to the hydrolysis of the substrate. nih.gov Furthermore, the purity of the substrate and the absence of contaminating enzyme activities in the reagents are critical for accurate measurements. The limited solubility of this compound in aqueous solutions can also be a factor, and addressing this through appropriate solvent systems or modifications can lead to improved assay performance. glycodepot.com

Comparative Assessment of Detection Platforms for Alpha-Galactosidase Activity

The choice of detection platform for measuring α-galactosidase activity is often a trade-off between sensitivity, throughput, and cost. Assays based on this compound are frequently compared with fluorometric methods.

Evaluation Against Fluorometric Assays (e.g., using 4-Methylumbelliferyl-alpha-D-galactopyranoside)

Fluorometric assays, particularly those employing 4-Methylumbelliferyl-alpha-D-galactopyranoside (MUG), are generally considered more sensitive than chromogenic assays. nih.govsigmaaldrich.com Upon enzymatic cleavage by α-galactosidase, MUG releases the highly fluorescent product 4-methylumbelliferone, which can be detected with high sensitivity at an excitation wavelength of approximately 360 nm and an emission wavelength of around 440 nm. sigmaaldrich.comsigmaaldrich.comnih.gov This inherent fluorescence of the product eliminates the need for a secondary coupling reaction, simplifying the assay procedure. sigmaaldrich.com

In contrast, chromogenic assays based on this compound rely on absorbance measurements, which are typically less sensitive than fluorescence detection. nih.gov The multi-step nature of the chromogenic assay, involving the enzymatic reaction followed by a chemical coupling step, can also introduce additional variability. However, chromogenic assays can be advantageous in certain contexts, such as when the experimental setup lacks a fluorescence plate reader or when fluorescent compounds in the sample or screening library cause interference with fluorometric measurements.

| Feature | This compound Assay (Chromogenic) | 4-Methylumbelliferyl-alpha-D-galactopyranoside Assay (Fluorometric) |

| Detection Principle | Absorbance of a colored azo dye formed after a coupling reaction. | Fluorescence of the liberated 4-methylumbelliferone. |

| Sensitivity | Generally lower. | Generally higher, capable of detecting as little as 0.1 μU of α-galactosidase activity. sigmaaldrich.com |

| Assay Steps | Two-step: Enzymatic reaction followed by a chemical coupling reaction. | One-step: Enzymatic reaction directly yields a fluorescent product. |

| Instrumentation | Spectrophotometer or absorbance plate reader. | Fluorometer or fluorescence plate reader. |

| Potential for Interference | Less susceptible to interference from fluorescent compounds. | Susceptible to interference from fluorescent compounds in the sample or library. |

Suitability for Miniaturized High-Throughput Screening (HTS) Formats in Drug Discovery

The suitability of an assay for miniaturized high-throughput screening (HTS) is critical in drug discovery for screening large compound libraries efficiently. axxam.com While assays using this compound can be used for screening, they are generally considered less suitable for miniaturization into high-density formats (e.g., 1536-well plates) compared to fluorometric assays. nih.govnih.gov

The primary limitations of absorbance-based assays in HTS are their lower sensitivity and the challenges associated with accurate absorbance measurements in low-volume wells. nih.govnih.gov As assay volumes are reduced, the path length of the light through the sample decreases, leading to a weaker signal. Meniscus effects can also distort absorbance readings in small wells. nih.gov These factors can lead to a lower signal-to-noise ratio and a higher rate of false positives or negatives.

Fluorometric assays, with their inherently higher sensitivity, are more readily adaptable to miniaturized formats. nih.govnih.gov They can provide robust signals even in low-volume assays, making them the preferred platform for many HTS campaigns targeting α-galactosidase. nih.govresearchgate.net However, the potential for interference from fluorescent compounds within the screening library remains a significant consideration for fluorometric HTS assays. nih.gov

Advanced Detection Techniques for Naphthyl-Based Glycosides

To overcome some of the limitations of traditional colorimetric detection, advanced techniques for the detection of 1-naphthol released from naphthyl-based glycosides are being explored. One promising approach involves the use of functionalized gold nanoparticles (AuNPs). A colorimetric method has been developed where sodium nitrite-functionalized AuNPs are used for the detection of 1-naphthol. mdpi.com The presence of 1-naphthol induces the aggregation of the AuNPs, resulting in a color change from red to purple, which can be quantified. mdpi.com This method has shown a low limit of detection for 1-naphthol, in the parts-per-million range. mdpi.com

Histochemical and In Situ Localization Techniques for Enzyme Activity

The compound 1-Naphthyl α-D-galactopyranoside serves as a crucial chromogenic substrate in histochemical and in situ assays designed to visualize the activity of α-D-galactosidase within tissues and cells. Its utility lies in the enzymatic release of a naphthyl moiety, which can then react with a diazonium salt in a simultaneous coupling azo-dye technique to produce a distinctly colored, insoluble precipitate at the site of enzyme activity. This method allows for the precise localization of the enzyme within the cellular landscape.

The fundamental principle of this technique involves the hydrolysis of 1-Naphthyl α-D-galactopyranoside by α-D-galactosidase. This enzymatic cleavage breaks the glycosidic bond, releasing 1-naphthol. In the presence of a coupling agent, typically a stable diazonium salt such as hexazotized pararosaniline, the liberated 1-naphthol immediately couples to form a highly colored azo dye. The insolubility of this dye ensures that it remains at the location of enzymatic activity, providing a visual marker under light microscopy. Unsubstituted 1-naphthyl substrates are considered suitable for the detection of acid glycosidases within lysosomes. nih.gov For such applications involving naphthyl substrates, simultaneous coupling with hexazotized pararosaniline is often the recommended method. nih.gov

Methodological approaches often require aldehyde fixation of tissues to preserve the integrity of lysosomal structures where acid glycosidases are typically found. nih.gov The choice of a 1-naphthyl substrate is particularly advantageous for demonstrating these lysosomal enzymes. nih.gov

Research findings, particularly from studies on related naphthyl substrates in rodent models, have demonstrated the specific localization of α-D-galactosidase activity in various tissues. For instance, a study utilizing the analogous substrate 6-bromo-2-naphthyl-α-D-galactopyranoside in rats revealed high enzyme activity in the cytoplasm of epithelial cells in several organs. scilit.com

Detailed Research Findings on α-D-Galactosidase Localization in Rat Tissues

| Tissue/Organ | Specific Location of High Activity | Cellular Localization |

| Intestine | Brunner's Glands | Cytoplasm of Epithelial Cells |

| Kidney | Distal Segment of Proximal Tubules | Cytoplasm |

| Glands | Thyroid and Parathyroid Glands | Cytoplasm of Epithelial Cells |

| Blood Cells | Heterophiles and Megakaryocytes | Cytoplasm |

This table summarizes findings from a study using 6-bromo-2-naphthyl-α-D-galactopyranoside, a closely related substrate to 1-Naphthyl α-D-galactopyranoside, to demonstrate α-D-galactosidase activity. scilit.com

The intensity and precision of the staining are critical parameters in these assays. The choice of the diazonium salt and the fixation protocol are key variables that can be optimized to enhance the quality of the histochemical results. The simultaneous coupling technique is generally preferred over post-incubation coupling methods for substrates like 1-Naphthyl α-D-galactopyranoside to minimize the diffusion of the liberated 1-naphthol, thereby ensuring a more accurate localization of the enzyme.

Applications in Lysosomal Storage Disorder Research and Diagnostics

Research into Alpha-Galactosidase A Deficiency (Fabry Disease)

Fabry disease is an X-linked inherited disorder resulting from mutations in the GLA gene, which encodes the lysosomal enzyme alpha-galactosidase A. nih.govyoutube.com This enzymatic defect leads to the progressive accumulation of glycosphingolipids, most notably globotriaosylceramide (Gb3), within the lysosomes of various cell types, causing significant morbidity and mortality. nih.govnih.gov The diagnosis and research of Fabry disease heavily rely on accurately assessing GLA enzyme activity, a process facilitated by substrates like 1-Naphthyl alpha-D-galactopyranoside. nih.govnih.gov

The definitive diagnosis of Fabry disease in males is achieved by demonstrating deficient α-galactosidase A activity in biological samples such as plasma, leukocytes, cultured fibroblasts, or biopsied tissues. nih.govnih.gov this compound is employed as a chromogenic substrate in enzymatic assays to quantify GLA activity. nih.govnih.gov

In this assay, the GLA enzyme present in the sample hydrolyzes this compound, cleaving it into two products: galactose and 1-naphthol (B170400). The liberated 1-naphthol can then be quantified, typically after a second chemical reaction that produces a distinct color. The intensity of this color is directly proportional to the amount of 1-naphthol released, which in turn reflects the level of GLA enzyme activity in the sample. A significantly reduced or absent level of activity is indicative of Fabry disease in male patients. nih.govnih.gov While effective, these absorbance-based assays are sometimes considered less sensitive than fluorescence-based methods. nih.govnih.gov

A promising therapeutic strategy for certain genetic disorders, including some forms of Fabry disease, is the use of small molecule modulators. nih.gov These can include pharmacological chaperones, which are small molecules that bind to misfolded mutant enzymes, promoting their correct folding, stability, and transport to the lysosome where they can function. nih.govfabrydiseasenews.com

Assays using this compound are instrumental in the high-throughput screening (HTS) of large chemical libraries to discover such modulators. nih.govnih.gov In these screening assays, cells expressing a mutant form of the GLA enzyme are treated with various compounds from a library. Subsequently, the GLA activity is measured using this compound as the substrate. A compound that results in a measurable increase in enzyme activity is identified as a potential "hit"—either a pharmacological chaperone or an enzyme activator—warranting further investigation as a potential therapeutic agent. nih.govnih.gov

| Substrate Type | Example Substrate(s) | Detection Method | Principle | Notes |

|---|---|---|---|---|

| Chromogenic | This compound, p-Nitrophenyl-α-D-galactopyranoside | Colorimetric/Absorbance | Enzyme cleaves substrate to release a chromophore (e.g., 1-naphthol, p-nitrophenol), which is colored or can be reacted to form a colored product, measured by absorbance. nih.govnih.govsigmaaldrich.com | Can be less sensitive than fluorogenic assays and more difficult to miniaturize for high-density HTS formats. nih.govnih.gov |

| Fluorogenic | 4-Methylumbelliferyl-α-D-galactopyranoside (4MU-α-Gala), Resorufinyl α-D-galactopyranoside (res-α-Gala) | Fluorometric | Enzyme cleaves substrate to release a fluorescent product (e.g., 4-methylumbelliferone), which is measured by its fluorescence emission. nih.govnih.govabcam.com | Generally more sensitive than absorbance-based assays and well-suited for high-throughput screening in miniaturized formats. nih.govnih.gov |

Monitoring the effectiveness of treatments for Fabry disease, such as enzyme replacement therapy (ERT) or chaperone therapy, is essential for patient management. fabrazyme.comnih.gov While clinical assessments of organ function and the measurement of downstream biomarkers like Gb3 in urine and plasma are standard, direct measurement of GLA activity provides a direct indicator of the therapy's biochemical effect. nih.govyoutube.com

Assays utilizing this compound can be used to assess GLA activity in patient cells (e.g., leukocytes) over the course of treatment. In pre-clinical animal models and in clinical trials, a sustained increase in GLA activity following the administration of a therapeutic agent serves as a key pharmacodynamic marker, indicating that the treatment is successfully restoring the deficient enzyme's function. nih.govfabrazyme.com This data, combined with clinical outcomes and other biomarker levels, provides a comprehensive picture of therapeutic efficacy. nih.gov

Contributions to Understanding Glycolipid Homeostasis and Pathophysiology

The study of specific enzymatic defects provides a window into the broader cellular processes they govern. The use of tools like this compound extends beyond Fabry disease diagnostics, contributing to a fundamental understanding of cellular metabolism.

Lysosomes are central to cellular catabolism, and the enzymes within them are critical for maintaining cellular homeostasis by breaking down and recycling complex macromolecules. nih.govyoutube.com A deficiency in a single lysosomal enzyme like GLA disrupts this balance, leading to the accumulation of its specific substrate and triggering a cascade of secondary pathological events. nih.govnih.gov

By providing a reliable method to quantify GLA activity, this compound enables researchers to create and validate cellular and animal models of Fabry disease. These models are invaluable for investigating the mechanisms of aberrant glycolipid metabolism. nih.gov They allow scientists to study how the primary storage of Gb3 leads to downstream consequences such as oxidative stress, inflammation, and cellular proliferation, which collectively contribute to the complex pathophysiology observed in lysosomal storage diseases. nih.govnih.gov

A biomarker is an indicator that can be used for diagnosis, to monitor disease progression, or to assess the response to therapy. nih.govnih.gov In Fabry disease, the accumulated substrate Gb3 and its deacylated form, globotriaosylsphingosine (lyso-Gb3), are the primary biomarkers. mdpi.comnih.gov However, there is ongoing research to identify novel biomarkers that may be more sensitive or specific to certain aspects of the disease. nih.govgoogle.com

Understanding the fundamental enzymatic defect is the first step in biomarker discovery. nih.gov Tools such as this compound facilitate the detailed study of the consequences of GLA deficiency. By examining the broader metabolic perturbations that occur when glycan breakdown is impaired, researchers can identify other molecules—including other glycans, lipids, or proteins—whose levels change as a direct or indirect result of the primary enzymatic block. mdpi.comnih.gov These downstream molecular changes represent a pool of potential new glycan-based biomarkers, not only for Fabry disease but for the broader class of lysosomal glycosphingolipidoses. google.commdpi.com

Chemical Synthesis and Rational Design of Naphthyl Galactopyranoside Probes for Academic Research

Rational Design and Synthesis of Advanced Naphthyl-Based Glycosidase Substrates

The rational design of enzyme substrates and inhibitors is a cornerstone of modern chemical biology and medicinal chemistry. It involves a deep understanding of the relationship between the structure of a molecule and its biological activity, which is often elucidated through systematic structural modifications and subsequent activity assays.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the performance of glycosidase substrates and for developing potent inhibitors. For substrates like 1-Naphthyl α-D-galactopyranoside, SAR studies would involve modifying both the naphthyl (aglycone) and the galactose (glycone) moieties to understand how these changes affect enzyme recognition and turnover.

Key parameters evaluated in these studies include the Michaelis constant (Kₘ), which reflects the substrate's binding affinity for the enzyme, and the catalytic rate constant (kcat), which measures the turnover rate. For inhibitors, the half-maximal inhibitory concentration (IC₅₀) is a critical measure of potency.

Aglycone Modifications: The aromatic naphthyl group plays a significant role in binding within the active site of many glycosidases, often through hydrophobic and π-stacking interactions. SAR studies might explore:

Positional Isomers: Comparing 1-naphthyl with 2-naphthyl derivatives to probe the spatial arrangement of the active site.

Substituents on the Naphthyl Ring: Introducing electron-donating or electron-withdrawing groups at various positions on the naphthyl ring can modulate its electronic properties and steric profile, thereby affecting binding affinity and the electronic properties of the leaving group.

Ring Size and Heterocycles: Replacing the naphthalene ring with other aromatic systems (e.g., phenyl, anthracenyl, or heteroaromatic rings) can provide insights into the size and electronic requirements of the enzyme's aglycone-binding pocket.

Broader Academic Implications in Glycobiology and Biotechnology

Contributions to Glycoanalytical Methodologies and Glycome Characterization

1-Naphthyl α-D-galactopyranoside serves as a cornerstone in glycoanalytical methods, primarily for the detection and quantification of α-galactosidase activity. Glycobiology, the study of the structure and function of glycans, relies on such tools to characterize the enzymes responsible for glycan processing. medchemexpress.com The hydrolysis of the glycosidic bond in 1-Naphthyl α-D-galactopyranoside by α-galactosidase releases galactose and 1-naphthol (B170400). glycodepot.com The liberated 1-naphthol can then be coupled with a diazonium salt, such as Fast Blue B, to produce a colored azo dye. The intensity of this color, measured spectrophotometrically, is directly proportional to the enzyme activity.

This chromogenic assay is a fundamental technique used in:

Enzyme Purification: Monitoring the activity of α-galactosidase across different fractions during purification protocols.

Glycome Profiling: Assessing the presence and relative activity of α-galactosidases in various biological samples, from microbial cultures to mammalian tissues, which provides insights into the glycan-processing capabilities of an organism or cell type. glycodepot.com

Diagnostic Screening: While other substrates are also common, naphthyl-based assays contribute to the development of screening methods for enzyme deficiencies, such as in Fabry disease, which is caused by a lack of functional α-galactosidase A. nih.gov

The simplicity and reliability of this method have cemented the role of 1-Naphthyl α-D-galactopyranoside as a standard reagent in glycoanalytical laboratories.

Role in Fundamental Mechanistic Enzymology of Glycoside Hydrolases

Understanding the precise mechanism by which glycoside hydrolases (GHs) cleave glycosidic bonds is a central goal of enzymology. 1-Naphthyl α-D-galactopyranoside and its analogs are pivotal probes for these mechanistic studies. Researchers utilize this substrate to determine key kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), which describe the enzyme's affinity for the substrate and its catalytic efficiency. glycodepot.comnih.gov

Key areas of mechanistic investigation involving this substrate include:

pH-Activity Profiles: Determining the optimal pH for enzyme activity by measuring the hydrolysis rate of 1-Naphthyl α-D-galactopyranoside across a range of pH values, which provides clues about the ionization states of catalytic amino acid residues in the active site. glycodepot.com

Active Site Mapping: By synthesizing and testing deoxy-derivatives of similar substrates like p-nitrophenyl α-D-galactopyranoside, scientists can identify which hydroxyl groups on the galactose moiety are essential for substrate binding and catalysis. nih.gov For example, studies on α-galactosidase from Aspergillus niger showed that the hydroxyl groups at positions 3, 4, and 6 are necessary for activity. nih.gov

Elucidation of Catalytic Mechanism: Glycoside hydrolases operate through either an inverting or a retaining mechanism. nih.govnih.gov While studies with 1-Naphthyl α-D-galactopyranoside can contribute, it is often used alongside other substrates (e.g., those that can trap intermediates) to build a complete picture of the catalytic cycle, including the conformational changes the sugar ring undergoes in the transition state. nih.gov The leaving group ability of the 1-naphthyl group also provides data for linear free-energy relationship studies, which help to characterize the transition state of the reaction. rsc.org

| Enzyme Source | Substrate | Km (mM) | Vmax or kcat | Optimal pH | Reference |

|---|---|---|---|---|---|

| Human α-Galactosidase A | 4-methylumbelliferyl-α-D-galactopyranoside | 0.144 | 5.74 pmol/min | 5.9 | nih.gov |

| Human α-Galactosidase A | 4-methylumbelliferyl-α-D-galactopyranoside | 0.102 | 2.76 pmol/min | 4.5 | nih.gov |

| Pseudoalteromonas distincta (PdGH110B) | p-Nitrophenyl-α-D-galactopyranoside | - | - | ~5.6 | nih.gov |

| Bacillus sp. (Bs936) | Potato Galactan | 4.93 mg/mL | 296.35 mL/mg/s (kcat/Km) | 5.5 | researchgate.net |

| Bacillus sp. (Bs4828) | Potato Galactan | 6.60 mg/mL | 707.12 mL/mg/s (kcat/Km) | 6.5 | researchgate.net |

Biotechnological Applications in Enzyme Characterization and Production (e.g., fungal and guar (B607891) alpha-galactosidases)

The industrial use of α-galactosidases is widespread, particularly in the food, feed, and biomass processing sectors. nih.gov 1-Naphthyl α-D-galactopyranoside is a critical tool for the discovery, characterization, and production monitoring of these commercially important enzymes.

Screening and Characterization: Fungi are a major source of industrial enzymes due to their high secretion levels and adaptability to low-cost culture media. mdpi.com Researchers use 1-Naphthyl α-D-galactopyranoside in high-throughput screening assays to identify novel fungal strains, such as Aspergillus species, that produce α-galactosidases with desirable properties like high activity, thermostability, or specific pH profiles. nih.govmdpi.com Once an enzyme is identified, this substrate is used to characterize its biochemical properties thoroughly.

Improving Food and Feed Quality: A key application of α-galactosidase is the hydrolysis of raffinose (B1225341) family oligosaccharides (RFOs) in products like soymilk and animal feed. nih.gov These sugars are indigestible by humans and monogastric animals, leading to flatulence and discomfort. mdpi.com By adding α-galactosidase, RFOs are broken down into digestible sugars. 1-Naphthyl α-D-galactopyranoside is used to quantify the activity of enzyme preparations added to these products, ensuring process efficiency and quality control.

Enzyme Production Monitoring: During the large-scale fermentation of microorganisms to produce α-galactosidase, samples are regularly taken and assayed using 1-Naphthyl α-D-galactopyranoside to monitor the enzyme yield and optimize production parameters.

Similarly, α-galactosidase from guar seeds (Cyamopsis tetragonoloba) is of industrial interest, and its activity and purification are also monitored using this reliable chromogenic substrate.

Future Research Directions for Naphthyl Glycoside Probes in Biochemical and Cellular Studies

While 1-Naphthyl α-D-galactopyranoside is a well-established tool, the future lies in developing more sophisticated probes based on its core structure. The naphthyl group offers a versatile scaffold that can be chemically modified to create probes with enhanced functionalities.

Future research directions include:

Enhanced Sensitivity and Detection: Synthesizing derivatives with different leaving groups or modified naphthyl rings to shift the absorption wavelength of the resulting product, potentially avoiding interference from other biological molecules and increasing detection sensitivity.

Fluorescent Probes: While fluorogenic substrates like 4-methylumbelliferyl-α-D-galactopyranoside (MUG) are already used, new naphthyl-based fluorescent probes could be designed. nih.govscbt.com These could offer different excitation/emission spectra, improved quantum yields, or greater photostability, enabling more complex multi-enzyme assays or use in different imaging systems.

Probes for In Vivo Imaging: A major goal is the development of probes that can be used to monitor α-galactosidase activity in real-time within living cells or even whole organisms. This would require probes that are cell-permeable, non-toxic, and highly specific for the target enzyme (e.g., distinguishing between different α-galactosidase isozymes). Such tools would be transformative for studying the cellular roles of these enzymes in health and disease.

Activity-Based Probes (ABPs): Moving beyond simple substrates, researchers could design ABPs based on the 1-Naphthyl α-D-galactopyranoside structure. These probes would form a covalent bond with the active site of the enzyme upon hydrolysis, allowing for the specific labeling, identification, and quantification of active enzyme molecules within a complex proteome.

The continued evolution of naphthyl glycoside probes will provide ever more powerful tools for dissecting the complexities of glycobiology and driving innovation in biotechnology.

Q & A

Q. What are the challenges in scaling up synthesis for high-throughput screening, and how can they be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.